Esomeprazole-d3 is a stable isotope-labeled derivative of esomeprazole, a widely used proton pump inhibitor. Esomeprazole is primarily utilized in the treatment of gastroesophageal reflux disease, gastric ulcers, and conditions characterized by excessive gastric acid secretion. The compound is known for its ability to inhibit the H+/K+-ATPase enzyme in gastric parietal cells, effectively reducing gastric acid production.
Esomeprazole was developed as a refined formulation of omeprazole, which is a racemic mixture of both the S- and R-enantiomers. Esomeprazole specifically refers to the S-enantiomer, which has been shown to have superior pharmacokinetic properties and efficacy in clinical settings. The chemical structure of esomeprazole-d3 includes three deuterium atoms, which are isotopes of hydrogen, enhancing its utility in metabolic studies and pharmacokinetics.
Esomeprazole-d3 belongs to the class of sulfinylbenzimidazoles, which are organic compounds characterized by a benzimidazole core with a sulfinyl group. It is classified as a synthetic organic compound and is recognized as an approved drug by regulatory bodies such as the Food and Drug Administration and the European Medicines Agency.
The synthesis of esomeprazole-d3 involves several steps that modify the parent compound, omeprazole. A typical synthetic route includes:
The detailed synthesis can be summarized as follows:
The molecular formula for esomeprazole-d3 is , with a molecular weight of approximately 348.44 g/mol. Its structure features:
The InChI key for esomeprazole-d3 is SUBDBMMJDZJVOS-FQKVKQEKNA-N
, indicating its unique chemical identity .
Esomeprazole-d3 participates in various chemical reactions typical for proton pump inhibitors:
The major metabolic pathways include hydroxylation and demethylation processes, resulting in metabolites that are primarily excreted through urine .
Esomeprazole-d3 functions by specifically inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This inhibition occurs in two phases:
This mechanism effectively reduces both basal and stimulated gastric acid secretion, providing therapeutic benefits for conditions such as gastroesophageal reflux disease and Zollinger-Ellison syndrome .
Relevant data indicates that esomeprazole-d3 maintains similar stability profiles as its parent compound but offers enhanced tracking capabilities due to deuterium labeling .
Esomeprazole-d3 is primarily used in scientific research, particularly in pharmacokinetic studies and metabolic profiling due to its isotopic labeling. Applications include:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1